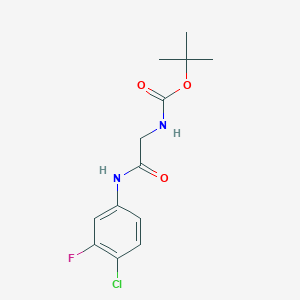

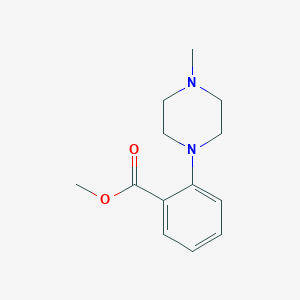

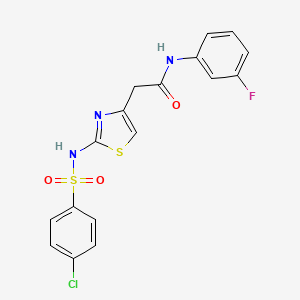

![molecular formula C20H20F3N3O3S B3009674 4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 383146-82-5](/img/structure/B3009674.png)

4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a derivative of 1,2,4-triazole, a heterocyclic compound that has been extensively studied due to its diverse pharmacological properties. The triazole ring is a common motif in many pharmaceuticals and agrochemicals, and its derivatives are known for their antimicrobial, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from simple precursors such as phenols, halides, and sulfonates. For instance, the synthesis of similar sulfur-containing 1,2,4-triazole derivatives has been reported to start from 4-chlorophenol and ethylbromoacetate, followed by a series of reactions including alkylation, cyclization, and functional group transformations . The synthesis of oxazole derivatives, which share some synthetic pathways with triazoles, involves the generation of α-sulfonyl carbanions that react with alkyl halides, followed by desulfonylation to yield the final products .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different physical and chemical properties. The molecular geometry, vibrational frequencies, and chemical shifts can be determined using quantum chemical calculations and spectral techniques such as FT-IR, NMR, and X-ray diffraction . The molecular electrostatic potential (MEP) maps of these compounds often reveal regions of negative potential over sulfur atoms and certain nitrogen atoms, indicating possible sites for nucleophilic attack .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions depending on their substituents. For example, the α-sulfonyl anion of oxazole derivatives can react with alkyl halides to give alkylation products . The reactivity of the triazole ring itself can be modified by the introduction of electron-withdrawing or electron-donating groups, which can influence the compound's ability to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents such as alkyl, aryl, sulfonyl, and polyfluoroalkyl groups can affect the compound's solubility, boiling point, melting point, and stability. The introduction of a trifluoromethyl group, for example, can increase the lipophilicity of the compound, potentially enhancing its bioavailability . Theoretical calculations can predict properties such as hyperpolarizability, which is related to the compound's nonlinear optical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole derivatives have been found to possess significant antimicrobial properties. For instance, Rao et al. (2014) synthesized similar sulfur-containing 1,2,4-triazole derivatives which exhibited good antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Rao et al., 2014). Additionally, other studies by Ali et al. (2022) and Virmani et al. (2014) on similar triazole compounds also revealed their antimicrobial potential, including urease inhibition and anti-proliferative effects (Ali et al., 2022), (Virmani & Hussain, 2014).

Antioxidative Activity

1,2,4-triazole derivatives have also shown antioxidative properties. Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 1,2,4-triazoles which demonstrated significant free radical scavenging activity, hinting at potential therapeutic applications in oxidative stress-related disorders (Tumosienė et al., 2014).

Anticonvulsant and Antispasmodic Applications

Furthermore, 1,2,4-triazole derivatives have shown promise in neurological applications. Kane et al. (1994) found that certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles acted as selective antagonists of strychnine-induced convulsions, indicating potential use as anticonvulsants or antispastic agents (Kane et al., 1994).

Antifungal Activity

Additionally, triazole compounds have demonstrated effective antifungal properties. Studies like that of Qingcu (2014) on Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole showed substantial antifungal activity, which can be crucial in agricultural and clinical settings (Qingcu, 2014).

Neuraminidase Inhibitory Activity

Moreover, some 1,2,4-triazole-3-sulfide derivatives have been evaluated for their neuraminidase inhibitory activity, which is relevant in the treatment of viral infections like influenza (Mei et al., 2020).

Eigenschaften

IUPAC Name |

4-ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3S/c1-3-26-18(12-29-17-6-4-5-16(11-17)20(21,22)23)24-25-19(26)30(27,28)13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITOBPIEKKAGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1S(=O)(=O)CC2=CC=C(C=C2)C)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

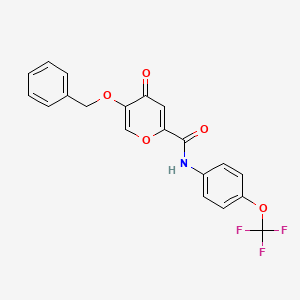

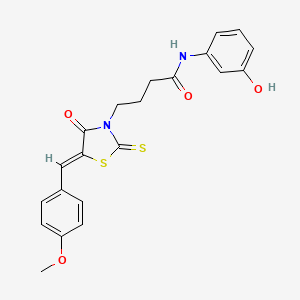

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

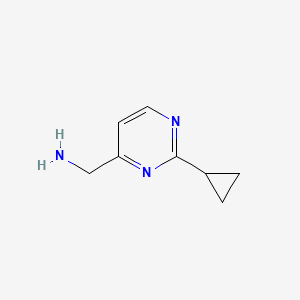

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)

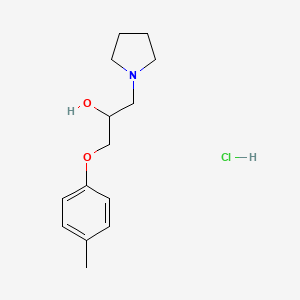

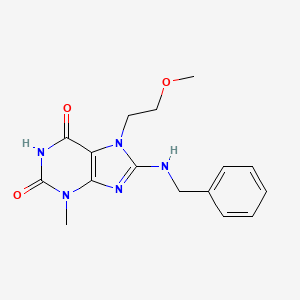

![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)